Product packaging for Benzo[c]isoxazole-3-carbaldehyde(Cat. No.:CAS No. 74052-97-4)

Benzo[c]isoxazole-3-carbaldehyde

Cat. No.: B1628194
CAS No.: 74052-97-4
M. Wt: 147.13 g/mol
InChI Key: ZVXWZPZFZOHXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Heterocyclic Chemistry and the Isoxazole (B147169) Ring System

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These "heteroatoms" are typically nitrogen, oxygen, or sulfur. The presence of heteroatoms imparts unique physical and chemical properties to these molecules, making them essential components in a vast array of natural products, pharmaceuticals, and functional materials. nih.govmdpi.com

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement of atoms creates a system with a distinct electronic distribution and reactivity profile. Isoxazole and its derivatives are known to be versatile intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. researchgate.net The isoxazole ring itself can act as a hydrogen bond donor or acceptor, a property that is often crucial for biological activity. mdpi.com

Significance of the Benzo[c]isoxazole Scaffold in Contemporary Organic and Medicinal Chemistry

When an isoxazole ring is fused to a benzene (B151609) ring, the resulting bicyclic structure is known as a benzisoxazole. Specifically, the Benzo[c]isoxazole scaffold, also referred to as anthranil (B1196931) or 2,1-benzisoxazole, is characterized by the fusion of the benzene ring to the 'c' face of the isoxazole ring. chemicalbook.com This fusion creates a 10π electron system that, while aromatic, possesses a degree of instability due to cross-conjugation, making it a reactive and versatile precursor in organic synthesis. chemicalbook.com

The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govacs.org Derivatives of benzisoxazole have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. nih.gov The ability to introduce various substituents at different positions on the benzisoxazole ring system allows chemists to fine-tune the molecule's properties, leading to the development of compounds with specific biological targets. nih.govnih.gov For instance, substitutions at the C-3 position of 1,2-benzisoxazole (B1199462) derivatives have been a key area of study in structure-activity relationship analyses. nih.gov

Research Trajectory and Potential of Benzo[c]isoxazole-3-carbaldehyde as a Key Compound

This compound is a derivative of the benzo[c]isoxazole scaffold where a carbaldehyde (or aldehyde) group is attached to the 3-position of the isoxazole ring. This aldehyde functionality makes it a particularly valuable synthetic intermediate. Aldehydes are highly reactive and can participate in a wide variety of chemical reactions, allowing for the facile introduction of new functional groups and the construction of more complex molecules.

The synthesis of this compound itself has been a subject of research, with various methods developed to achieve its preparation from starting materials like 3-methyl-1,2-benzisoxazole. researchgate.net Its potential lies in its ability to serve as a starting point for the synthesis of a diverse library of benzo[c]isoxazole derivatives. For example, the aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines, olefins, and other functional groups. This chemical versatility positions this compound as a key building block for exploring the chemical space around the benzo[c]isoxazole scaffold and for the discovery of new compounds with potentially valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B1628194 Benzo[c]isoxazole-3-carbaldehyde CAS No. 74052-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzoxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWZPZFZOHXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618170
Record name 2,1-Benzoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74052-97-4
Record name 2,1-Benzoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo C Isoxazole 3 Carbaldehyde and Its Analogs

Established Synthetic Pathways to the Benzo[c]isoxazole Core

The construction of the benzo[c]isoxazole ring system, also known as anthranil (B1196931), can be achieved through several strategic approaches, primarily involving the formation of either the C-O or N-O bond of the isoxazole (B147169) ring, the annulation of a benzene (B151609) ring onto a pre-existing isoxazole, or through cycloaddition reactions.

Cyclization Reactions Involving C-O Bond Formation

A primary strategy for synthesizing the benzo[c]isoxazole core involves the intramolecular cyclization of ortho-substituted aryl oximes, leading to the formation of the critical C-O bond. chim.it This approach typically starts from readily available o-substituted aryl oximes. chim.it The cyclization is often facilitated by a base, which promotes the nucleophilic attack of the oxime oxygen onto an electrophilic carbon center. chim.it A notable example includes the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgresearchgate.net This method constructs both the C-C and C=N bonds of the 1,2-benzisoxazole (B1199462) ring simultaneously. rsc.orgresearchgate.net

Another approach within this category is the copper-catalyzed aerobic oxidative C–O bond formation from enone oximes, which provides direct access to 3,5-disubstituted isoxazoles. rsc.org This method is advantageous due to the use of an inexpensive metal catalyst and environmentally friendly molecular oxygen as the oxidant. rsc.org

Cyclization Reactions Involving N-O Bond Formation

The formation of the N-O bond is another key strategy for constructing the benzo[c]isoxazole scaffold. This is commonly achieved through the cyclization of o-hydroxyaryl oximes or related imines. chim.it For instance, the thermocyclization of 2-azidobenzophenones in a dry solvent like xylene can produce 3-phenylbenzo[c]isoxazoles in high yields. researchgate.net This reaction is believed to proceed through a 6π-electrocyclization, where the carbonyl oxygen attacks the nitrene generated from the azide. researchgate.net

A different method involves the partial reduction of o-nitrobenzoates to hydroxylamines, followed by a base-mediated cyclization to form benzisoxazol-3(1H)-ones. nih.gov This approach is practical for generating various substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles. nih.gov

Strategies for Benzene Ring Annulation onto Pre-formed Isoxazole Scaffolds

Instead of constructing the isoxazole ring onto a benzene precursor, an alternative approach is to build the benzene ring onto an existing isoxazole core. chim.it This can be accomplished through annulation reactions of appropriately substituted isoxazole derivatives. chim.it For example, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can lead to the formation of naphthalene-fused isoxazoles. chim.it

[3+2]-Cycloaddition Reactions in Isoxazole Synthesis

The [3+2]-cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a powerful and widely used method for the synthesis of the isoxazole ring itself. beilstein-journals.orgmdpi.comacs.org This reaction typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. mdpi.comacs.org The regioselectivity of this reaction is a key consideration and is influenced by the substituents on both the nitrile oxide and the dipolarophile. acs.org

Intramolecular versions of this reaction have also been developed, offering the advantage of forming two rings simultaneously. mdpi.com For instance, an intramolecular [3+2] cycloaddition of a nitrile oxide derived from an N-propargylbenzimidazole oxime has been used to synthesize a tetracyclic isoxazole-containing ring system. mdpi.com

Specific Synthesis Approaches for Benzo[c]isoxazole-3-carbaldehyde

While the above methods focus on the construction of the core ring system, the synthesis of the specific target molecule, this compound, often requires additional functionalization steps.

Direct Formylation Reactions of Benzo[c]isoxazole Precursors

A direct approach to this compound is challenging. One reported method involves a multi-step synthesis starting from 3-methyl-1,2-benzisoxazole. researchgate.net This process includes benzylic bromination to form 3-bromomethyl-1,2-benzisoxazole, followed by conversion to the 3-ethoxymethyl compound. Subsequent ether cleavage yields 3-hydroxymethyl-1,2-benzisoxazole, which can then be oxidized to the desired 1,2-benzisoxazole-3-carboxaldehyde (B3057714). researchgate.net Direct one-step oxidation attempts of 3-methyl-1,2-benzisoxazole to the aldehyde were reported to be unsuccessful. researchgate.net

Table 1: Attempted One-Step Oxidations of 3-Methyl-1,2-benzisoxazole researchgate.net

Reagent/ConditionsResult
SeO₂Unsuccessful
CrO₃/AcOHUnsuccessful
NBS/hydrolysisUnsuccessful

This table is based on findings reported in the synthesis of 1,2-benzisoxazole-3-carboxaldehyde. researchgate.net

Oxidative Transformations of 3-Methylbenzo[c]isoxazole Derivatives

The direct, one-step oxidation of 3-methyl-1,2-benzisoxazole to 1,2-benzisoxazole-3-carboxaldehyde has proven to be challenging. researchgate.net Various attempts to achieve this transformation have been met with limited success. researchgate.net This has necessitated the development of multi-step synthetic routes that often involve the initial functionalization of the methyl group.

One successful, albeit indirect, approach involves a sequence of bromination and subsequent oxidation. The bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide yields a mixture of 3-bromomethyl-1,2-benzisoxazole and 3-dibromomethyl-1,2-benzisoxazole. researchgate.net However, direct conversion of the 3-bromomethyl derivative to the desired aldehyde has also been unsuccessful. researchgate.net A more fruitful pathway involves converting the 3-bromomethyl intermediate into a 3-ethoxymethyl compound, which then undergoes ether cleavage to produce 3-hydroxymethyl-1,2-benzisoxazole. This alcohol intermediate can then be readily oxidized to the target carboxaldehyde. researchgate.net Another reported method involves the oxidation of (1,2-benzisoxazol-3-yl)methyl phenyl sulfoxide (B87167). researchgate.net

Conversions from Halomethyl and Ethoxymethyl Benzo[c]isoxazole Intermediates

A notable method for synthesizing 1,2-benzisoxazole-3-carboxaldehyde proceeds through a 3-ethoxymethyl-1,2-benzisoxazole intermediate derived from 3-methyl-1,2-benzisoxazole. researchgate.net The initial step involves the bromination of 3-methyl-1,2-benzisoxazole with N-bromosuccinimide, which results in a mixture of 3-bromomethyl-1,2-benzisoxazole (3a) and the dibromomethyl compound (3b). researchgate.net

Attempts to directly convert 3-bromomethyl-1,2-benzisoxazole to the aldehyde or to hydrolyze it to 3-hydroxymethyl-1,2-benzisoxazole were not successful. researchgate.net A successful route was established by first converting the 3-bromomethyl intermediate into the 3-ethoxymethyl compound. researchgate.net This is followed by ether cleavage to yield 3-hydroxymethyl-1,2-benzisoxazole, which is then oxidized to 1,2-benzisoxazole-3-carboxaldehyde in a 72% yield. researchgate.net The oxidation of the alcohol to the aldehyde can be accomplished using pyridinium (B92312) dichromate. researchgate.net

Interestingly, while heating dihalomethyl arenes in dimethyl sulfoxide (DMSO) has been reported as a method to produce aromatic aldehydes, this approach failed for 3-dibromomethyl-1,2-benzisoxazole, which remained unchanged under these conditions. researchgate.net

Table 1: Synthetic Intermediates and Final Product

Compound Name Structure Role
3-Methyl-1,2-benzisoxazole Starting Material
3-Bromomethyl-1,2-benzisoxazole Intermediate
3-Ethoxymethyl-1,2-benzisoxazole Intermediate
3-Hydroxymethyl-1,2-benzisoxazole Intermediate
1,2-Benzisoxazole-3-carboxaldehyde Final Product

Catalytic and Green Chemistry Innovations in Benzo[c]isoxazole Synthesis

Application of Nanocatalysts in Isoxazole-3-carbaldehyde Derivative Synthesis

Nanocatalysts, which possess properties of both homogeneous and heterogeneous catalysts, offer significant advantages in chemical transformations, including high selectivity, excellent product yields, and ease of separation and recovery. wiley.com In the broader context of isoxazole synthesis, nanocatalysts have been employed for various organic transformations, contributing to the development of more efficient synthetic routes. wiley.com While specific examples detailing the use of nanocatalysts for the direct synthesis of this compound are not prevalent in the provided results, the application of nanocatalysis in forming the core isoxazole ring and its derivatives is an active area of research. wiley.com For instance, sodium nitrite (B80452) (NaNO2) has been utilized as an inexpensive and readily available catalyst for the synthesis of isoxazole derivatives under mild, metal-free conditions. researchgate.net This highlights a move towards more sustainable catalytic systems.

Development of Environmentally Benign and Metal-Free Reaction Conditions

A significant push in modern organic synthesis is the development of environmentally benign and metal-free reaction conditions. researchgate.netrsc.org This approach seeks to minimize the use of hazardous materials and reduce environmental pollution. arkat-usa.org In the synthesis of isoxazole derivatives, several metal-free strategies have been developed. researchgate.netresearchgate.net

One such strategy involves the thermolysis of 2-azidobenzophenones in dry xylene to produce 3-phenylbenzo[c]isoxazoles in quantitative yields without the need for a metal catalyst. researchgate.net Another example is the use of PhIO as the sole additive for the synthesis of anthranils from ortho-carbonyl anilines under ambient, metal-free conditions. researchgate.net This reaction is proposed to proceed through an in-situ generated iminoiodane, leading to a nitrene intermediate that undergoes heterocyclization. researchgate.net

Furthermore, the use of dimethyl sulfoxide (DMSO) has been explored as a component in environmentally benign syntheses. rsc.org Green chemistry approaches also include the use of natural acids, such as citric acid from lemon juice, to catalyze reactions in aqueous media, sometimes assisted by ultrasonic radiation to accelerate reaction rates. arkat-usa.org These methods align with the principles of green chemistry by utilizing renewable resources and reducing energy consumption. arkat-usa.org

Table 2: Comparison of Synthetic Approaches

Approach Catalyst/Reagent Conditions Key Advantages
Nanocatalysis e.g., NaNO2 Mild, metal-free Inexpensive, readily available catalyst, operational simplicity researchgate.net
Metal-Free Thermolysis None Dry xylene, 135 °C Quantitative yields, avoids metal catalysts researchgate.net
Metal-Free Oxidation PhIO Ambient No external additives, excellent yields, broad scope researchgate.net
Green Chemistry Lemon juice (citric acid) Aqueous, ultrasonic irradiation Environmentally friendly, renewable catalyst, energy efficient arkat-usa.org

Chemical Reactivity and Mechanistic Investigations of Benzo C Isoxazole 3 Carbaldehyde

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde group attached to the 3-position of the benzo[c]isoxazole ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the heterocyclic system.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction class allows for the construction of a diverse range of molecular architectures. Common nucleophilic addition reactions applicable to benzo[c]isoxazole-3-carbaldehyde include the addition of organometallic reagents and cyanide ions.

Organometallic Additions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to react readily with this compound to furnish secondary alcohols after an aqueous workup. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the aldehyde's carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated.

Cyanohydrin Formation: The addition of a cyanide ion (typically from a source like KCN or NaCN in the presence of a weak acid) to the aldehyde would lead to the formation of a cyanohydrin, specifically (benzo[c]isoxazol-3-yl)(hydroxy)acetonitrile. This reaction is reversible and base-catalyzed, involving the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-aminoalcohol.

Table 1: Expected Nucleophilic Addition Reactions of this compound

NucleophileReagent ExampleExpected Product
Alkyl/Aryl GrignardPhenylmagnesium bromideBenzo[c]isoxazol-3-yl(phenyl)methanol
Alkyl/Aryl Lithiumn-Butyllithium1-(Benzo[c]isoxazol-3-yl)pentan-1-ol
CyanidePotassium cyanide/H+(Benzo[c]isoxazol-3-yl)(hydroxy)acetonitrile

Condensation Reactions Leading to Imine and Schiff Base Formation

The reaction of this compound with primary amines is expected to yield imines, commonly known as Schiff bases. This condensation reaction is of significant interest as the resulting products are often biologically active and serve as valuable ligands in coordination chemistry. The reaction typically proceeds via the initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine.

For instance, the condensation of o-nitrobenzaldehyde with benzenesulfonohydrazide (B1205821) in refluxing ethanol (B145695) is a known transformation that yields the corresponding hydrazone. google.com Similarly, studies on the reaction of various benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole have demonstrated the formation of stable Schiff bases. mdpi.com Based on these precedents, a range of primary amines can be expected to react with this compound to afford the corresponding Schiff bases.

Table 2: Representative Condensation Reactions for Schiff Base Formation

Amine ReactantExpected Product
AnilineN-(Benzo[c]isoxazol-3-ylmethylene)aniline
p-ToluidineN-(Benzo[c]isoxazol-3-ylmethylene)-4-methylaniline
HydrazineThis compound hydrazone
HydroxylamineThis compound oxime

Selective Reduction Reactions of the Carbaldehyde Moiety

The selective reduction of the aldehyde group in this compound to a primary alcohol, (benzo[c]isoxazol-3-yl)methanol, is a crucial transformation. The choice of reducing agent is critical to avoid the undesired reduction or ring-opening of the sensitive benzo[c]isoxazole nucleus.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. ugm.ac.idorientjchem.orgmasterorganicchemistry.com Its application to isoxazole (B147169) carbaldehydes has been documented; for example, (3-para-tolyl-isoxazol-5-yl)methanol has been successfully synthesized from the corresponding aldehyde using NaBH₄. biolmolchem.com The commercial availability of (benzo[c]isoxazol-3-yl)methanol further suggests that this reduction is a feasible and known process. bldpharm.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol at room temperature or below.

In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction or cleavage of the N-O bond in the benzo[c]isoxazole ring. For instance, the reduction of a carbazole-3-carbaldehyde with NaBH₄ under reflux conditions resulted in the complete loss of the carbonyl group, highlighting the importance of carefully controlled reaction conditions to achieve the desired selectivity. researchgate.net

Table 3: Selective Reduction of this compound

ReagentSolventExpected ProductNotes
Sodium Borohydride (NaBH₄)Methanol or Ethanol(Benzo[c]isoxazol-3-yl)methanolMild conditions, high selectivity for the aldehyde.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFPotential for over-reduction or ring cleavageA much stronger, less selective reducing agent.

Olefination Reactions (e.g., Wittig Reactions)

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are the most common methods for achieving this transformation.

In a Wittig reaction, a phosphorus ylide (a phosphonium (B103445) ylide) reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the reaction can be influenced by the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

The Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, is a popular alternative that often provides excellent (E)-selectivity and has the advantage that the phosphate (B84403) byproduct is water-soluble, facilitating purification.

While specific examples with this compound are not readily found in the literature, it is expected to undergo these olefination reactions to produce a variety of 3-vinylbenzo[c]isoxazole derivatives. For example, reaction with (triphenylphosphoranylidene)acetonitrile (B108381) would be expected to yield 3-(benzo[c]isoxazol-3-yl)acrylonitrile.

Transformations and Ring Manipulations of the Benzo[c]isoxazole Heterocycle

The benzo[c]isoxazole ring system is known for its high reactivity, which can be both a synthetic advantage and a challenge. rsc.orgescholarship.orgorganic-chemistry.org

Electrophilic Substitution Reactions on the Aromatic Ring System

The introduction of substituents onto the benzene (B151609) portion of the benzo[c]isoxazole ring via electrophilic aromatic substitution is a potential route for functionalization. However, the reaction is complicated by two main factors: the inherent reactivity of the benzo[c]isoxazole ring and the presence of the deactivating carbaldehyde group.

The benzo[c]isoxazole ring itself is susceptible to attack by electrophiles, which can lead to ring-opening or other rearrangements. Furthermore, the aldehyde group at the 3-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C5 and C7). Studies on the electrophilic substitution of the simpler isoxazole ring indicate a preference for substitution at the 4-position. reddit.com However, in the fused benzo[c]isoxazole system, the reactivity of the benzene ring will be the dominant factor.

Given the electron-withdrawing nature of both the isoxazole moiety and the carbaldehyde group, forcing conditions (e.g., strong acids, high temperatures) would likely be required for electrophilic substitution, which could compromise the stability of the starting material. Research on the synthesis of 2,1-benzisoxazoles has shown that the presence of electron-withdrawing groups at the 3-position can decrease the thermal stability of the ring system. nih.gov Therefore, any attempted electrophilic substitution would need to be conducted under carefully controlled, mild conditions to avoid decomposition.

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)Potential Challenges
NitrationHNO₃/H₂SO₄5-Nitrothis compound and 7-Nitrothis compoundRing degradation under harsh acidic conditions.
BrominationBr₂/FeBr₃5-Bromothis compound and 7-Bromothis compoundRing instability and potential for side reactions.
Friedel-Crafts AcylationAcyl chloride/AlCl₃Likely unreactiveThe ring is strongly deactivated towards this reaction.

Ring-Opening Reactions of the Isoxazole Nucleus

The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, particularly reductive or basic environments. researchgate.netresearchgate.net This characteristic is a cornerstone of the synthetic utility of isoxazoles, allowing for their transformation into other functional groups and heterocyclic systems.

One of the most significant ring-opening reactions of benzo[c]isoxazole derivatives involves their conversion to 2-aminocarbonyl compounds. For instance, benzo[c]isoxazoles can be transformed into ortho-alkylaminobenzophenones when treated with reagents like sodium dithionite (B78146) (Na2S2O4) or zinc in acetic acid. chemicalbook.com While this specific reaction has been demonstrated on the parent benzo[c]isoxazole, the 3-carbaldehyde derivative is expected to undergo analogous transformations.

Reductive cleavage is a common strategy for opening the isoxazole ring. Reagents such as molybdenum hexacarbonyl [Mo(CO)6] with water have been shown to reductively cleave the N–O bond of isoxazoles to yield β-aminoenones. rsc.org Another effective method involves the use of chlorotrimethylsilane (B32843) and sodium iodide (TMSCl/NaI), which has been used to achieve reductive ring cleavage of fused isoxazoles, providing access to disubstituted isoxazoles that can serve as intermediates for more complex fused systems. researchgate.net

Base-mediated ring-opening is another important pathway. It has been reported that isoxazoles with an adjacent carbonyl group can undergo ring transformation. For example, treatment of an isoxazole carbaldehyde with 1,2-diaminobenzenes can lead to the formation of 1,5-benzodiazepine C-nucleosides, a reaction that proceeds through initial Schiff base formation followed by cyclocondensation and ring-opening of the isoxazole to form a cyano group. nih.gov This transformation highlights how the aldehyde at the C-3 position can direct the reactivity and subsequent rearrangement of the entire heterocyclic system.

A summary of representative ring-opening conditions for the isoxazole core is presented below.

Reagent SystemProduct TypeReference
Sodium Dithionite (Na2S2O4) or Zn/AcOHo-Alkylaminobenzophenones chemicalbook.com
Molybdenum Hexacarbonyl [Mo(CO)6] / H2Oβ-Aminoenones rsc.org
Chlorotrimethylsilane (TMSCl) / NaIDisubstituted Isoxazoles researchgate.net
1,2-Diaminobenzenes / AcidCyanobenzodiazepines nih.gov

Intramolecular and Intermolecular Cycloaddition Reactions of the Isoxazole Ring

The isoxazole ring can participate as a component in cycloaddition reactions, although this is less common than its ring-opening chemistry. The specific reactivity of this compound in these reactions is not extensively documented, but the behavior of related isoxazole systems provides valuable insights.

The most prevalent type of cycloaddition involving isoxazoles is the [3+2] dipolar cycloaddition, where the isoxazole is typically formed from the reaction of a nitrile oxide with an alkene or alkyne. nih.govnih.govedu.krd However, the pre-formed isoxazole ring itself can, under certain conditions, act as a dienophile or dipolarophile, or be a precursor to a reactive intermediate that undergoes cycloaddition.

Intramolecular Cycloadditions: These reactions are powerful tools for constructing complex polycyclic systems in a single step. mdpi.comresearchgate.net A common strategy involves generating a nitrile oxide from an aldoxime tethered to an alkyne or alkene. mdpi.comnih.govnih.gov This in situ generated nitrile oxide then undergoes an intramolecular [3+2] cycloaddition to form a fused isoxazole system. mdpi.comresearchgate.net For example, an N-propargylbenzimidazole oxime can be converted to a tetracyclic isoxazole via an intramolecular nitrile oxide cycloaddition (INOC). mdpi.comresearchgate.net While this involves the formation of an isoxazole ring rather than its subsequent reaction, it demonstrates the utility of the isoxazole motif in complex molecule synthesis.

Intermolecular Cycloadditions: The benzo[c]isoxazole system can also engage in intermolecular reactions. For instance, palladium-catalyzed [4+1] annulation reactions between N-phenoxyacetamides and aldehydes have been developed to synthesize 1,2-benzisoxazoles. rsc.orgresearchgate.net While the user's specified compound is a benzo[c]isoxazole, this illustrates a cycloaddition-type strategy for forming the related benzo[d]isoxazole core. rsc.orgresearchgate.net Furthermore, the reaction of in situ generated arynes with nitrile oxides provides an efficient route to 1,2-benzisoxazoles via a [3+2] cycloaddition. nih.govchim.it

Cycloaddition TypeReactantsProductCatalyst/ConditionsReference
Intramolecular [3+2]Alkyne-tethered aldoximeFused polycyclic isoxazoleHypervalent iodine(III) nih.govnih.gov
Intramolecular [3+2]N-propargylbenzimidazole oximeTetracyclic isoxazoleBleach, DCM mdpi.comresearchgate.net
Intermolecular [4+1] AnnulationN-phenoxyacetamide, Aldehyde1,2-Benzisoxazole (B1199462)Palladium rsc.orgresearchgate.net
Intermolecular [3+2]Aryne, Nitrile Oxide1,2-BenzisoxazoleIn situ generation nih.govchim.it

Site-Selective C-N Coupling Reactions Involving the Benzo[c]isoxazole Core

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds, and the benzo[c]isoxazole core can serve as a substrate in these transformations. Anthranils (benzo[c]isoxazoles) have emerged as versatile building blocks for C-N bond formation due to their unique reactivity. researchgate.net

Palladium-catalyzed reactions are particularly prominent in this area. While specific examples for this compound are not prevalent in the reviewed literature, related isoxazole systems readily undergo C-N coupling. For instance, palladium-catalyzed domino reactions involving Suzuki coupling of an isoxazole-4-boronic acid pinacol (B44631) ester with aryl halides, followed by base-induced fragmentation, have been developed for the synthesis of arylacetonitriles. nih.gov This demonstrates the compatibility of the isoxazole ring with palladium catalysis and its subsequent transformation.

The direct functionalization of the isoxazole ring via C-H activation is an increasingly important strategy. rsc.org Catalyst-controlled site-selective reactions allow for precise modification of heterocyclic cores. rsc.org For example, rhodium(III)-catalyzed C-H amidation has been used for the site-selective modification of 2-aryl quinazolinones using nitrene surrogates. researchgate.net Similar strategies could potentially be applied to the benzo[c]isoxazole system, allowing for the introduction of nitrogen-containing substituents at specific positions on the benzene ring portion of the molecule.

Copper-catalyzed reactions also play a role. For instance, a copper-catalyzed site-selective C5-dicarbonylation of anthranils has been developed, showcasing that the benzo[c]isoxazole core can undergo selective functionalization under metal catalysis. researchgate.net These reactions highlight the potential of the benzo[c]isoxazole scaffold as a platform for constructing complex nitrogen-containing molecules through selective C-N bond formation. researchgate.net

Reaction TypeCoupling PartnersCatalyst SystemKey FeatureReference
Domino Suzuki Coupling-FragmentationIsoxazole-4-boronic acid ester, Aryl halidePdCl2(dppf), KFForms arylacetonitriles nih.gov
C-H Amidation2-Aryl quinazolinone, Nitrene surrogateRhodium(III)Site-selective C-N bond formation researchgate.net
Site-selective C5-dicarbonylationAnthranil (B1196931), Methyl ketoneCopperC5-functionalization of the core researchgate.net
C-H/C-I Cross-couplingBenzodithiophene S,S-tetraoxide, Aryl iodidePd(0) or Cu(I)Forms extended heteroaromatic systems nih.gov

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Ring-Opening Mechanisms: The ring-opening of isoxazoles is often initiated by the cleavage of the weak N-O bond. researchgate.netresearchgate.net In base-catalyzed ring-opening reactions that lead to the formation of nitriles, the mechanism often involves the deprotonation of a carbon adjacent to the isoxazole ring, followed by electron rearrangement that results in the scission of the N-O bond. nih.gov For reductive ring-opening, the mechanism typically involves single-electron or two-electron transfer from the reducing agent to the isoxazole, leading to the cleavage of the N-O bond and formation of an intermediate that is subsequently protonated. rsc.org Mechanistic studies on the ring-opening of related benzoxazines have proposed that the reaction can be initiated by coordination of a Lewis acid catalyst to the oxygen atom, promoting the ring-opening. researchgate.net A similar initiation may be plausible for benzo[c]isoxazoles.

Cycloaddition Mechanisms: The mechanism of [3+2] cycloaddition reactions to form isoxazoles is well-established and proceeds via a concerted, pericyclic pathway involving a nitrile oxide dipole and a dipolarophile. nih.gov DFT calculations have shown these reactions to be polar in nature, proceeding through a one-step mechanism. researchgate.net For the intramolecular cycloaddition of nitrile oxides, mechanistic studies have confirmed the in situ generation of the nitrile oxide from an aldoxime as the key step before the cyclization occurs. nih.gov

Kinetic Studies: Kinetic studies provide quantitative data on reaction rates and help to differentiate between possible mechanistic pathways. For example, kinetic analysis of isoxazole-oxazole photoisomerization suggested that a direct mechanism involving a conical intersection is more favorable than multi-step pathways from a kinetic viewpoint. acs.org Studies on the reaction of ozonolysis with isoxazoles have determined second-order rate constants, revealing that oxazoles react significantly faster than thiazoles, with the reaction proceeding via a Criegee-type mechanism. nih.gov While specific kinetic data for this compound is scarce, these studies on related systems provide a framework for understanding its reactivity. DFT calculations are often employed to support proposed mechanisms, for instance, in intramolecular azo coupling reactions, where calculations showed the reaction to be kinetically controlled. nih.gov

Medicinal Chemistry and Biological Activity of Benzo C Isoxazole 3 Carbaldehyde and Its Derivatives

Evaluation of Antimicrobial Activities

Derivatives of benzo[c]isoxazole have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. nih.govnih.govresearchgate.net The introduction of different substituents onto the benzisoxazole ring has been a key strategy in developing compounds with potent and selective antimicrobial action. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several studies have highlighted the antibacterial potential of benzo[c]isoxazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel benzisoxazole derivatives were synthesized and evaluated for their antibacterial properties. One particular derivative, lacking substitution on the phenyl ring, exhibited good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov

In another study, isoxazole (B147169) derivatives were screened against various bacterial strains. Some compounds showed noteworthy to moderate antibacterial effects against B. cereus. researchgate.net Specifically, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values of 62.5 and 31.25 μg/mL against B. cereus. researchgate.net Further research on a series of isoxazole derivatives revealed that compounds 13c and 13d had MIC values of 200 μg/mL against S. aureus, which was comparable to the standard drug ampicillin. researchgate.net Compound 13b also showed a similar MIC value of 250 μg/mL against S. aureus. researchgate.net Against P. aeruginosa, these compounds demonstrated MIC values of 200 and 250 μg/mL, respectively, showing better activity than chloramphenicol (B1208) and ciprofloxacin (B1669076) (both at 50 μg/mL). researchgate.net

A study on 3-(2-benzoxazol-5-yl)alanine derivatives found that their antibacterial potential was selective, primarily acting against Gram-positive bacteria like B. subtilis. nih.gov

Table 1: Antibacterial Activity of Isoxazole Derivatives

Compound/Derivative Bacterial Strain MIC (μg/mL) Reference
Unsubstituted benzisoxazole derivative E. coli, K. pneumoniae, S. typhi, B. subtilis Good activity nih.gov
Isoxazole derivatives B. cereus 31.25 - 62.5 researchgate.net
Compound 13c S. aureus 200 researchgate.net
Compound 13d S. aureus 200 researchgate.net
Compound 13b S. aureus 250 researchgate.net
Compound 13c P. aeruginosa 200 researchgate.net
Compound 13d P. aeruginosa 250 researchgate.net

Antifungal and Anti-Yeast Activity Profiles

The antifungal properties of isoxazole and its derivatives have been extensively investigated. researchgate.net A study evaluating 15 isoxazole derivatives against the fungus Candida albicans revealed that all tested compounds displayed some level of antifungal activity. nih.govresearchgate.netnih.gov

In a separate investigation, a series of isoxazole derivatives were tested for their antifungal activity. Compound 13d demonstrated the highest antifungal activity against C. albicans with a MIC of 250 μg/mL, which was more effective than the standard griseofulvin (B1672149) (MIC 500 μg/mL). researchgate.net Compounds 13a , 13b , and 13c showed antifungal activity equal to griseofulvin against the same strain. researchgate.net The structure-activity relationship (SAR) analysis indicated that the presence of a trifluoromethyl (CF3) group was a key contributor to the significant antimicrobial activity. researchgate.net

Furthermore, research on benzoxazole (B165842) and benzothiazole (B30560) derivatives identified a compound with strong antimicrobial action against C. krusei (MIC of 15.6 µg/mL) and activity against C. albicans (MIC of 62.5 µg/mL) and C. tropicalis (MIC of 125.0 µg/mL). nih.govscilit.com Another study on 3-(2-benzoxazol-5-yl)alanine derivatives showed that nearly half of the compounds possessed antifungal properties, including against pathogenic C. albicans. nih.gov

**Table 2: Antifungal Activity of Isoxazole Derivatives against *Candida albicans***

Compound/Derivative MIC (μg/mL) Reference
Compound 13d 250 researchgate.net
Compound 13a 500 researchgate.net
Compound 13b 500 researchgate.net
Compound 13c 500 researchgate.net
Griseofulvin (Standard) 500 researchgate.net
Benzoxazole/Benzothiazole Derivative 62.5 nih.govscilit.com

Antitubercular Potential and Mycobacterial Inhibition

Several benzo[d]isoxazole derivatives have emerged as promising candidates in the development of new antitubercular agents. nih.gov A series of twenty-four novel benzisoxazole analogs were synthesized and evaluated for their in vitro activity against the Mycobacterium tuberculosis (MTB) H37Rv strain, with some compounds exhibiting MIC values between 3.125 and >50 μg mL–1. nih.gov Another study identified compounds 50–52 as having good anti-tubercular activity with a MIC value of 3.12 μg mL–1. nih.gov

Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives have also been synthesized and tested for their antitubercular activity. researchgate.net All synthesized compounds showed moderate bioactivity (MIC = 0.34–0.41 μM) against the sensitive H37Rv strain, which was better than the standard drug isoniazid (B1672263) (MIC = 0.91 μM). researchgate.net Against a resistant strain, compounds 6 (X = 4′-OCH3) and 7 (X = 4′-CH3) were about twice as cytotoxic as isoniazid, with MIC values of 12.41 and 13.06 μM, respectively. researchgate.net

Furthermore, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been identified as valuable antitubercular chemotypes with strong bactericidal activity and low cytotoxicity. nih.gov A specific isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) , was found to inhibit MtbFadD32, an essential enzyme in mycolic acid synthesis, and reduce the survival of M. tuberculosis in infected macrophages. nih.gov

Table 3: Antitubercular Activity of Isoxazole Derivatives

Compound/Derivative Series Strain MIC Reference
Benzisoxazole analogs M. tuberculosis H37Rv 3.125 - >50 μg mL–1 nih.gov
Compounds 50–52 M. tuberculosis H37Rv 3.12 μg mL–1 nih.gov
Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazones M. tuberculosis H37Rv (sensitive) 0.34–0.41 μM researchgate.net
Compound 6 (X = 4′-OCH3) Resistant TB strain 12.41 μM researchgate.net
Compound 7 (X = 4′-CH3) Resistant TB strain 13.06 μM researchgate.net
Isoniazid (Standard) M. tuberculosis H37Rv (sensitive) 0.91 μM researchgate.net

Anti-Biofilm Formation Studies of Isoxazole Derivatives

Microbial biofilms pose a significant challenge in clinical settings, and isoxazole derivatives have been investigated for their ability to combat them. nih.govresearchgate.netnih.gov In a study of 15 isoxazole derivatives, two compounds, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), showed noticeably higher antimicrobial activity compared to the others. nih.govresearchgate.netnih.gov

These two derivatives were able to reduce more than 90% of biofilm-forming cells of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.govresearchgate.netnih.gov The concentration of PUB9 effective against S. aureus and P. aeruginosa biofilm was 125 mg/L. nih.gov This demonstrates the potential of these isoxazole derivatives as agents for treating biofilm-related infections. nih.govresearchgate.netnih.gov

Table 4: Anti-Biofilm Activity of Isoxazole Derivatives

Compound Organism Biofilm Reduction (%) Concentration Reference
PUB9 S. aureus, P. aeruginosa, C. albicans >90 0.125–0.25 mg/mL nih.govresearchgate.net
PUB10 S. aureus, P. aeruginosa, C. albicans >90 0.125–0.25 mg/mL nih.govresearchgate.net

Antineoplastic and Cytotoxic Research

The isoxazole scaffold is a prominent feature in the design of anticancer agents. bohrium.comnih.govrsc.org Research has focused on synthesizing and evaluating isoxazole derivatives for their ability to inhibit cancer cell growth and viability. bohrium.com

Inhibition of Cancer Cell Proliferation and Viability

Numerous studies have demonstrated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. For instance, a series of novel benzisoxazole-substituted-allyl derivatives were evaluated for their anticancer activities, with compounds 67–70 identified as the most effective against HT-29 human colon cancer cells. nih.gov

In another study, 3-amino-benzo[d]isoxazole based compounds were synthesized and evaluated for their inhibitory activity against the tyrosine kinase c-Met, a receptor involved in tumor growth and metastasis. nih.gov Additionally, a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives were designed as FLT3 inhibitors, with compound 19 showing the ability to inhibit FLT3 phosphorylation and lead to complete tumor regression in a xenograft model. nih.gov

Research on 15 isoxazole derivatives showed that while they all displayed some antimicrobial activity, they also exhibited low cytotoxic effects on fibroblast cells. nih.govresearchgate.netnih.gov Specifically, derivative PUB9 showed no cytotoxicity, while PUB10 had a moderate effect. nih.govresearchgate.netnih.gov This suggests a degree of selectivity for microbial cells over mammalian cells.

Further studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while most were toxic to both normal and cancer cells, a few showed significantly lower toxicity to normal cells, marking them as potential future anticancer agents. nih.gov

Table 5: Cytotoxic Activity of Isoxazole Derivatives

Compound/Derivative Series Cancer Cell Line Activity Reference
Compounds 67–70 HT-29 (Human Colon) Best hit nih.gov
3-amino-benzo[d]isoxazole derivatives - c-Met inhibition nih.gov
Compound 19 MV4-11 (Leukemia) Complete tumor regression nih.gov
PUB9 Fibroblasts None nih.govresearchgate.netnih.gov
PUB10 Fibroblasts Moderate nih.govresearchgate.netnih.gov
3-(2-benzoxazol-5-yl)alanine derivatives Various Selective toxicity to cancer cells nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of the closely related isoxazole and benzoxazole cores have demonstrated significant potential in inducing apoptosis and modulating the cell cycle in cancer cells. While direct studies on benzo[c]isoxazole-3-carbaldehyde derivatives are limited, the mechanisms elucidated for analogous structures provide a valuable framework for future research.

Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to exhibit potent antiproliferative and pro-apoptotic activities. nih.gov In human erythroleukemic K562 cells, these compounds induced both early and late stages of apoptosis, with some derivatives leading to apoptosis in over 50% of the cell population. nih.gov For instance, certain isoxazole derivatives demonstrated a significant apoptotic effect at nanomolar to micromolar concentrations. nih.gov

Similarly, a series of novel benzoxazole derivatives have been designed as inhibitors of VEGFR-2, a key target in angiogenesis. nih.gov The most potent of these compounds not only inhibited the enzyme but also arrested the cell cycle in the Pre-G1 and G1 phases in HepG2 cells. nih.gov Furthermore, it induced apoptosis in 35.13% of these cells, accompanied by a significant increase in the levels of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This modulation of apoptotic pathways underscores the potential of the broader benzisoxazole family in cancer therapy.

The pro-apoptotic activity of these related isoxazole derivatives has also been observed in glioblastoma cell lines, including the temozolomide-resistant T98G line, suggesting a potential role in overcoming drug resistance. rsc.org

Structure-Based Drug Design in Anticancer Agents

Structure-based drug design has been instrumental in the development of potent and selective inhibitors based on the benzo[d]isoxazole scaffold, a close isomer of the benzo[c]isoxazole system. A notable example is the discovery of benzo[d]isoxazole derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets for castration-resistant prostate cancer (CRPC).

Through a structure-based discovery and optimization process, researchers have developed potent BET bromodomain inhibitors. ijrrjournal.com Co-crystal structures of these inhibitors in complex with the BRD4(1) bromodomain provided critical insights for optimizing their binding affinity and selectivity. ijrrjournal.com The most potent compounds, 6i (Y06036) and 7m (Y06137) , exhibited binding affinities (Kd) of 82 nM and 81 nM, respectively, for the BRD4(1) bromodomain. ijrrjournal.com These compounds effectively inhibited cell proliferation, colony formation, and the expression of key oncogenic drivers such as the androgen receptor (AR) and MYC in prostate cancer cell lines. ijrrjournal.com Furthermore, these optimized benzo[d]isoxazole derivatives demonstrated therapeutic efficacy in a CRPC xenograft mouse model. ijrrjournal.com

This successful application of structure-based drug design highlights the potential of the benzoisoxazole core in developing targeted anticancer therapies. The detailed understanding of the inhibitor-protein interactions at the molecular level allows for the rational design of new derivatives with improved potency and selectivity.

Table 1: Potency of Benzo[d]isoxazole Derivatives as BET Inhibitors

Compound Target Kd (nM)
6i (Y06036) BRD4(1) 82

Anti-Inflammatory and Immunomodulatory Investigations

The isoxazole ring is a key component in various compounds exhibiting anti-inflammatory and immunomodulatory properties. mdpi.comnih.gov While direct investigations into this compound derivatives are not extensively documented, the activities of other isoxazole-containing molecules suggest a promising avenue for research.

A variety of isoxazole derivatives have been reported to possess immunosuppressive, anti-inflammatory, and even immunostimulatory effects. mdpi.com For instance, certain isoxazole derivatives have shown potent inhibition of carrageenan-induced paw inflammation in animal models. researchgate.net One such compound, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), was found to be highly effective in reducing ear edema in a contact sensitivity model, with efficacy comparable to the established drug tacrolimus. researchgate.net This compound was also observed to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting a potential mechanism for its anti-inflammatory action. researchgate.net

Other studies have highlighted isoxazole-mercaptobenzimidazole hybrids and indolyl-isoxazolidines as having significant anti-inflammatory and analgesic properties. mdpi.com A selected indolyl-isoxazolidine derivative was shown to significantly inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells. mdpi.com The anti-inflammatory actions of these diverse isoxazole derivatives underscore the potential of this heterocyclic system in the development of new treatments for inflammatory and autoimmune disorders. mdpi.comnih.gov

Antiviral Properties and Activity Against Specific Pathogens

The isoxazole scaffold has been incorporated into various molecules demonstrating antiviral activity, although research specifically on this compound derivatives in this area is still emerging.

A study on novel isoxazole-amide derivatives containing an acylhydrazone moiety revealed significant antiviral activities against plant viruses, namely tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). acs.org One of the synthesized compounds, 7t , exhibited curative, protective, and inactivation activities against both TMV and CMV that were superior to the commercial antiviral agent Ningnanmycin. acs.org This suggests that the isoxazole-amide scaffold could be a valuable starting point for the development of new antiviral agents.

The broader isoxazole class of compounds has been recognized for its wide spectrum of biological activities, including antiviral properties. nih.gov While much of the focus has been on other therapeutic areas, the documented antiviral potential of some isoxazole derivatives warrants further investigation into the capabilities of the benzo[c]isoxazole core against a range of human and animal viruses.

Antiparasitic and Antimalarial Investigations

While direct evidence for the antiparasitic and antimalarial activity of this compound derivatives is limited, research on other isoxazole-containing structures has shown promising results against various parasites.

A series of 3-Br-isoxazoline-based compounds, which are structurally related to isoxazoles, have been developed as potent antimalarial and antileishmanial agents. nih.gov These compounds were designed as covalent inhibitors of cysteine-containing enzymes in parasites. nih.gov Notably, some of these derivatives displayed nanomolar antiplasmodial activity and submicromolar antileishmanial activity with a high selectivity index compared to mammalian cells. nih.gov

Furthermore, other isoxazole and triazole derivatives have been evaluated for their in vitro activity against a panel of parasites. nih.gov Isoxazole analogues have demonstrated significant antitrypanosomal activity, with some compounds showing potent activity against Trypanosoma brucei. nih.gov Additionally, certain conjugate triazoles incorporating isoxazole-like features have displayed potential antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov A library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles has also been screened for activity against Leishmania donovani, with several compounds showing better inhibition than the standard drug miltefosine. ijrrjournal.com

These findings suggest that the isoxazole scaffold is a viable starting point for the design of novel antiparasitic and antimalarial drugs.

Neurological and Central Nervous System Modulating Activities

Acetylcholinesterase (AChE) Inhibition Studies

Derivatives of benzo[c]isoxazole and related structures have emerged as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease.

A series of 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). acs.org Many of these compounds displayed nanomolar inhibition, with one of the most effective, compound 2f , being a notable inhibitor of AChE. acs.org Docking studies have suggested that these compounds can bind to both the peripheral anionic site and the catalytic anionic site of the enzyme. acs.org

In another study, a series of indole-isoxazole carbohydrazides were designed and synthesized as potential multi-target anti-Alzheimer's agents. The most potent of these, compound 5d , exhibited an IC50 value of 29.46 µM against AChE and showed high selectivity over BChE. Kinetic studies revealed a competitive inhibition pattern for this compound. The design of these molecules often involves the hybridization of different pharmacophores to achieve a multi-target-directed ligand approach.

Furthermore, arylisoxazole-phenylpiperazine derivatives have also been investigated as AChE inhibitors. nih.gov The most potent compound in this series, 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) , had an IC50 of 21.85 μM for AChE. nih.gov These studies collectively demonstrate the significant potential of isoxazole and its benzofused derivatives in the development of novel therapies for neurodegenerative diseases like Alzheimer's.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isoxazole and Benzoxazole Derivatives

Compound AChE IC50 (µM)
5d (indole-isoxazole carbohydrazide) 29.46

Computational and Theoretical Investigations of Benzo C Isoxazole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the properties of heterocyclic compounds. researchgate.net DFT methods are employed to model the electronic structure of molecules with high accuracy, providing a theoretical foundation for understanding their geometry, stability, and spectroscopic characteristics. researchgate.netresearchgate.net Functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with basis sets like 6-311+G(d,p) are commonly used for these calculations, both in the gas phase and in various solvents to simulate real-world conditions. researchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For benzoisoxazole derivatives, calculated geometries have shown good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

The electronic structure is primarily analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter for determining molecular stability and reactivity. scienceopen.com A large energy gap implies high stability and low reactivity. DFT calculations can map the distribution of these orbitals, showing which parts of the molecule are most likely to be involved in chemical reactions. researchgate.netnih.gov For instance, in related benzoxazoles, the π→π* electronic transitions, which are responsible for UV-Vis absorption, are studied by analyzing the orbitals involved. researchgate.net

ParameterBond/AngleCalculated Value
Bond Length O1–N2~1.40 Å
N2–C3~1.31 Å
C3–C3a~1.43 Å
C7a–O1~1.35 Å
Bond Angle ∠O1–N2–C3~105°
∠N2–C3–C3a~112°
∠C4-C5-C6~120°

Data is generalized from typical DFT calculations on isoxazole (B147169) and benzisoxazole rings. researchgate.netresearchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is crucial for structure elucidation.

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, a uniform scaling factor can be applied to achieve excellent agreement with experimental spectra. researchgate.netresearchgate.net This allows for the confident assignment of complex vibrational bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Studies on benzoisoxazole and related derivatives have shown a strong linear correlation between the theoretically calculated and experimentally measured chemical shifts. researchgate.netnih.gov This predictive power is invaluable for confirming the exact structure of newly synthesized compounds and for resolving ambiguities in spectral assignments. nih.govresearchgate.net For example, research on various isoxazole derivatives has demonstrated high correlation coefficients (R² > 0.97) between calculated and observed proton and carbon signals. researchgate.netnih.gov

Table 2: Illustrative Correlation of Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Isoxazole Derivative (Note: This table illustrates the strong correlation typically observed in research, as specific data for Benzo[c]isoxazole-3-carbaldehyde was not available.)

Atom PositionExperimental δ (ppm)Calculated δ (ppm)
C3158.5160.2
C4104.3105.1
C5169.8171.0
C=O205.8214.6

Data generalized from studies on isoxazole derivatives showing typical predictive accuracy. nih.govnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor or a nucleic acid.

Molecular docking is a cornerstone of computer-aided drug design. The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy, or docking score. mdpi.comnih.gov This helps in identifying potential biological targets and understanding the structural basis of the ligand's activity.

Derivatives of the benzo[d]isoxazole core have been investigated as inhibitors of various enzymes and receptors. For example, N-phenylbenzo[d]isoxazole-3-carboxamide, a close analog of this compound, has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcription. nih.gov Docking studies on other isoxazole derivatives have explored their interactions with targets like the Farnesoid X receptor (FXR), cyclooxygenase (COX) enzymes, and various kinases. mdpi.comnih.govnih.govbiointerfaceresearch.com

The analysis of the docked pose reveals key binding interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

Salt Bridges: Electrostatic interactions between charged residues.

These studies help to understand why certain substitutions on the isoxazole ring enhance or diminish biological activity, providing a rational basis for designing more potent and selective compounds. mdpi.comnih.gov

Table 3: Examples of Molecular Docking Studies on Isoxazole Derivatives

Isoxazole Derivative SeriesTarget ProteinReported Binding Energy/ScoreKey Interacting Residues
Isoxazole-carboxamidesCOX-2IC₅₀ = 13 nM (for lead compound)Arg513, Tyr385, Ser530
N-phenylbenzo[d]isoxazole-3-carboxamidesHIF-1αIC₅₀ = 24 nM (for lead compound)Not specified
Isoxazole derivativesFarnesoid X Receptor (FXR)Docking Scores: 136-141Arg331, His447, Met290
Isoxazole derivativesp56lck KinaseNot specifiedHinge region, Allosteric site

This table compiles data from various studies on different isoxazole derivatives to illustrate the application of docking. mdpi.comnih.govnih.govbiointerfaceresearch.com

Besides proteins, DNA can also be a target for small molecules. In silico studies are employed to model the interaction between drug candidates and DNA. These simulations can predict whether a molecule binds to DNA and can help characterize the preferred binding mode, which is often either intercalation (sliding between the base pairs) or binding within the minor or major grooves of the DNA helix.

Research on related phenylisoxazole-carbaldehyde derivatives has included investigations into their binding mode with calf thymus DNA. researchgate.net Such computational analyses help to elucidate the mechanism of action for compounds that may have anticancer or antimicrobial properties mediated through DNA interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By quantifying physicochemical properties (descriptors) such as steric (size, shape), electronic (charge distribution), and hydrophobic properties, a predictive model can be built.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. nih.gov These models generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a map might indicate that a bulky, electron-withdrawing group at a specific position is favorable for activity.

Numerous QSAR studies have been performed on various series of isoxazole derivatives to understand the structural requirements for their activity as anti-inflammatory agents, farnesoid X receptor (FXR) agonists, or Hsp90 inhibitors. mdpi.comresearchgate.netnih.govresearchgate.net These models demonstrate strong predictive ability, allowing researchers to estimate the biological activity of newly designed compounds before they are synthesized, thus saving time and resources. nih.gov While a specific QSAR model for this compound was not identified in the searched literature, the successful application of QSAR to closely related isoxazoles indicates its potential utility in optimizing the activity of this compound class. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

While specific computational studies detailing the reaction mechanisms and transition states originating directly from this compound are not extensively documented in publicly available literature, a wealth of theoretical research on the parent isoxazole and related benzisoxazole systems allows for a comprehensive understanding of its likely reactive pathways. Density Functional Theory (DFT) and other ab initio methods have been instrumental in mapping the potential energy surfaces, identifying transition states, and calculating activation barriers for the characteristic reactions of the isoxazole ring. These studies provide a robust framework for predicting the behavior of this compound.

The primary modes of reactivity for isoxazoles that have been investigated computationally include photochemical ring-opening, thermal rearrangements, and reductive cleavage of the weak N-O bond. These transformations are fundamental to the chemical utility of isoxazoles, serving as pathways to a variety of other molecular structures.

One of the most extensively studied reactions is the photochemical isomerization of isoxazoles. aip.org Computational models have established that upon UV irradiation, isoxazole can undergo a ring-contraction to a 2H-azirine intermediate, which then rearranges to an oxazole (B20620). aip.org The initial and pivotal step in this cascade is the cleavage of the N–O bond, which generates a vinylnitrene diradical. aip.org This highly reactive intermediate can then rapidly cyclize to form the 2H-azirine. aip.org Subsequent cleavage of the C–C single bond in the azirine leads to a nitrile ylide, which in turn cyclizes to form the more stable oxazole ring system. aip.org

Time-resolved photoelectron spectroscopy combined with nonadiabatic ab initio dynamics simulations have provided remarkable insight into the timescales of these events for the parent isoxazole. acs.org These studies indicate that upon excitation to the bright ππ* state, the ring-opening via N-O bond cleavage is an ultrafast process. acs.org

Table 1: Calculated Timings for Isoxazole Photochemical Ring-Opening

Event Timescale (femtoseconds) Computational Method
N-O Bond Cleavage ~45 fs Nonadiabatic ab initio dynamics

Data sourced from a study on the parent isoxazole molecule and presented here as an analogous system. acs.orgworldscientific.com

Another significant, computationally-elucidated reaction is the reductive ring opening of the isoxazole core. This can be achieved using various reagents, and computational studies have helped to clarify the underlying mechanisms. For instance, the reductive cleavage of isoxazoles with molybdenum hexacarbonyl [Mo(CO)6] and water to yield β-aminoenones has been documented. rsc.org In the context of biological systems, the metabolic ring opening of the isoxazole-containing drug leflunomide (B1674699) has been studied. nih.gov This process, which leads to the active metabolite, is catalyzed by cytochrome P450 enzymes. Mechanistic proposals based on these studies suggest that the reaction may proceed through coordination of the isoxazole nitrogen or oxygen to the reduced iron center of the enzyme, facilitating the N-O bond cleavage. nih.gov

The Kemp elimination is another well-known reaction of benzisoxazoles, involving the base-catalyzed cleavage of the N-O bond to produce a 2-hydroxybenzonitrile. wikipedia.org Although detailed computational studies on the transition state of this specific reaction for this compound are not available, DFT methods are routinely used to model similar base-catalyzed eliminations, providing insights into the geometry and energetics of the transition state.

Table 2: Computationally Investigated Reaction Pathways for the Isoxazole Ring

Reaction Type Key Intermediate(s) Proposed Mechanism
Photochemical Isomerization Vinylnitrene, 2H-azirine, Nitrile ylide N-O bond cleavage followed by ring contraction and expansion aip.org
Reductive Ring-Opening β-aminoenone N-O bond scission facilitated by a reducing agent rsc.org
Metabolic Ring-Opening α-cyanoenol metabolite P450-catalyzed N-O bond cleavage nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The benzoisoxazole scaffold is a cornerstone in the synthesis of numerous biologically active compounds, and the aldehyde functional group at the 3-position serves as a critical handle for elaboration into more complex structures. researchgate.netethernet.edu.et While much of the documented research focuses on the closely related isomer, benzo[d]isoxazole-3-carbaldehyde (also known as 1,2-benzisoxazole-3-carboxaldehyde), the synthetic principles underscore the utility of this entire class of compounds.

Derivatives of the benzo[d]isoxazole framework are crucial intermediates in the production of significant pharmaceutical agents. researchgate.netrsc.org For instance, the core structure is found in the anticonvulsant drug Zonisamide. The synthesis process for Zonisamide involves intermediates like benzo[d]isoxazol-3-yl-methanesulfonic acid, highlighting the importance of functionalization at the 3-position of the benzoisoxazole ring system. google.com

Furthermore, recent research has identified benzo[d]isoxazole derivatives as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key transcriptional factor in tumor development. nih.gov In these studies, benzo[d]isoxazole-3-carboxylic acid was used as the key starting material to synthesize a library of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, some of which showed inhibitory concentrations in the nanomolar range. nih.gov The structural simplicity and synthetic accessibility of these compounds make them promising candidates for the development of new anticancer therapies. nih.gov The aldehyde group of Benzo[c]isoxazole-3-carbaldehyde offers a direct precursor to the carboxylic acid, positioning it as an equally valuable starting point for such complex syntheses. The versatility of the isoxazole (B147169) ring and its fused benzo group allows for the creation of diverse molecular architectures with a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. researchgate.netresearchgate.netnih.gov

Potential for the Development of Advanced Materials with Tunable Electronic Properties

The inherent electronic properties of fused heterocyclic systems like benzoisoxazole make them attractive candidates for the development of advanced organic materials. The planar, aromatic structure facilitates π-electron delocalization, which is a prerequisite for charge transport in organic semiconductors. By modifying the core structure or attaching different functional groups, the electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap, can be precisely tuned.

Research into related heterocyclic isomers demonstrates this potential. For example, a study on Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), which contains two oxazole (B20620) rings fused to a central benzene (B151609) ring, has shown its utility in creating conjugated polymers for organic thin-film transistors (OTFTs). nih.gov These BBO-based polymers exhibited hole mobilities as high as 2.2 × 10⁻² cm² V⁻¹ s⁻¹, and their electronic energy levels could be modulated by the choice of co-monomer. nih.gov

Similarly, comparative studies between isomeric systems like benzo[d] sigmaaldrich.comachemblock.comnih.govthiadiazole (BT) and its isomer benzo[d] sigmaaldrich.comachemblock.comnih.govthiadiazole (isoBT) reveal that subtle changes in the heteroatom arrangement within the ring can significantly impact the electronic structure and performance of resulting semiconducting polymers. northwestern.edumdpi.com Polymers based on the isoBT isomer have been used in bulk-heterojunction solar cells, achieving power conversion efficiencies of 9%. northwestern.edu These findings suggest that benzo[c]isoxazole, as another distinct isomer in the broader family of benz-fused heterocycles, represents an unexplored building block for new functional materials. The aldehyde group provides a convenient point for polymerization or for linking the core to other electronically active moieties, potentially leading to novel materials for applications in OLEDs, OPVs, and other electronic devices.

Table 2: Research Findings on Related Benz-fused Heterocyclic Materials
Heterocyclic CoreApplication / FindingKey Performance Metric
Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) p-type conjugated polymers for Organic Thin-Film Transistors (OTFTs). nih.govHole mobility up to 2.2 × 10⁻² cm² V⁻¹ s⁻¹ nih.gov
Benzo[d] sigmaaldrich.comachemblock.comnih.govthiadiazole (isoBT) Alternating copolymers for bulk-heterojunction solar cells. northwestern.eduPower conversion efficiency of 9% northwestern.edu
Benzo[d]isoxazole Intermediates for Hypoxia-Inducible Factor (HIF)-1α inhibitors. nih.govIC₅₀ value as low as 24 nM nih.gov

Role as Chemical Intermediates in Polymer Chemistry and Fine Chemical Production

This compound serves as a valuable chemical intermediate, a compound that is a stepping stone in the synthesis of other high-value substances. Its primary applications in this context are in the production of fine chemicals, particularly active pharmaceutical ingredients (APIs), and in the foundational chemistry of novel polymers.

In fine chemical production, the utility of the benzoisoxazole scaffold is well-established. americanelements.com As discussed, derivatives are key to synthesizing complex drugs like Zonisamide and potential anticancer agents. google.comnih.gov The synthesis of these molecules represents a classic example of fine chemical manufacturing, where a structurally precise intermediate like this compound is converted through a series of controlled steps into a final product with high purity and specific functionality. The ability to easily prepare the key benzo[d]isoxazole-3-carboxylic acid intermediate without complex chromatography makes the scaffold suitable for scaling up production. nih.gov

In polymer chemistry, heterocyclic compounds are increasingly important for creating polymers with specialized properties. ethernet.edu.et The development of conjugated polymers from Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) for electronic applications demonstrates that the benzisoxazole core can be successfully incorporated into polymer backbones. nih.gov The aldehyde functionality of this compound is highly reactive and suitable for various polymerization reactions, such as condensation polymerization with appropriate co-monomers. This allows for the systematic integration of the benzoisoxazole unit's electronic and physical properties into a macromolecular structure, paving the way for new classes of specialty polymers.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Routes for Benzo[c]isoxazole-3-carbaldehyde

While this compound is a known compound, historical synthetic methods can be cumbersome. researchgate.net The development of novel, efficient, and high-yield synthetic strategies is a primary objective for medicinal chemists. Future research will likely focus on several key areas to streamline its production.

One promising avenue is the refinement of one-pot synthesis and tandem reactions. nih.gov These approaches, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of time, resource, and cost-efficiency. For instance, copper-catalyzed cascade reactions have been effectively used to construct benzo[d]isothiazole-3(2H)-ones, a related heterocyclic system, from simple starting materials, suggesting a translatable strategy for benzo[c]isoxazole synthesis. mdpi.com Similarly, regioselective methods that precisely control the arrangement of atoms, such as those developed for 3,5-disubstituted isoxazoles using terminal alkynes, could be adapted to ensure the specific formation of the desired this compound isomer. nih.gov

Furthermore, the exploration of novel catalytic systems is critical. Hypervalent iodine reagents have emerged as environmentally benign and highly efficient catalysts for intramolecular cycloadditions in the synthesis of fused isoxazoles. mdpi.com These methods often proceed under mild conditions and offer high yields. Transition-metal-free catalytic systems are also gaining traction, offering pathways that avoid potentially toxic and expensive metal catalysts, a significant advantage in pharmaceutical manufacturing. researchgate.net The development of such catalyst-free or metal-free methods, perhaps utilizing techniques like ultrasound irradiation which has been shown to accelerate reaction times and improve yields for isoxazole (B147169) synthesis, represents a key direction for future research. preprints.org

Exploration of Untapped Biological Targets and Broader Disease Areas for Isoxazole Derivatives

The isoxazole nucleus is a versatile scaffold, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant properties. researchgate.net, wisdomlib.org, nih.gov, nih.gov Many currently marketed drugs containing the isoxazole moiety target conditions ranging from infections and neurological disorders to cardiovascular diseases. rsc.org, rsc.org However, the full therapeutic potential of this class of compounds, including derivatives of this compound, is far from exhausted.

Future research will focus on identifying and validating novel biological targets. For example, specific isoxazole derivatives have shown promise as inhibitors of enzymes like carbonic anhydrase, which is implicated in several diseases. nih.gov The ability of the isoxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, makes it an ideal candidate for designing targeted inhibitors for a wide range of enzymes and receptors. rsc.org

There is significant interest in expanding the application of isoxazole derivatives into new and challenging disease areas. The rise of multidrug-resistant infections necessitates the development of novel antimicrobial agents, and isoxazoles have shown potential against resistant bacteria like Mycobacterium tuberculosis. wisdomlib.org In oncology, research is moving beyond general cytotoxicity to targeting specific pathways that drive cancer progression, such as heat shock protein 90 (Hsp90) or secretory phospholipase A2 (sPLA2), for which isoxazole inhibitors have been identified. nih.gov Additionally, the neuroprotective effects of some isoxazoles open up avenues for developing treatments for neurodegenerative disorders like Alzheimer's disease. nih.gov, nih.gov

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and this technology is particularly well-suited for exploring the chemical space around scaffolds like this compound. nih.gov, researchgate.net These computational tools can dramatically accelerate the design-make-test-analyze cycle, reducing the time and cost associated with bringing a new drug to market. nih.gov

Key applications of AI/ML in this context include:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of molecules to predict their binding affinity for specific biological targets, identifying promising candidates for synthesis and testing. medium.com ML models can also analyze large biological datasets (genomics, proteomics) to identify and validate novel drug targets that may be modulated by isoxazole derivatives. medium.com

Generative Chemistry: Generative AI models can design entirely new molecules (de novo drug design) that have never been synthesized before. medium.com, stanford.edu By providing the model with the this compound core and a set of desired properties (e.g., high potency, low toxicity), these algorithms can generate novel analogs optimized for specific therapeutic applications. Reinforcement learning, a type of ML, can be used to fine-tune molecular structures to achieve multiple desired properties simultaneously. nih.gov

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models can be trained to predict these properties with increasing accuracy, allowing researchers to prioritize compounds with a higher likelihood of success and deprioritize those likely to fail early in the process. medium.com

Innovations in Sustainable and Scalable Production Methodologies for Pharmaceutical and Industrial Applications

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry, driven by both environmental concerns and economic benefits. Future research on this compound will undoubtedly emphasize the development of production methods that are not only efficient but also sustainable and scalable.

Innovations in this area include the use of environmentally benign solvents, such as water or ethanol (B145695), which have been successfully employed in the synthesis of some isoxazole derivatives. mdpi.com, nih.gov The development of solvent-free reaction conditions, often facilitated by techniques like ultrasound irradiation, further enhances the green credentials of a synthetic process. preprints.org

Q & A

Q. What are the established synthetic routes for Benzo[c]isoxazole-3-carbaldehyde, and what key reaction mechanisms are involved?

  • Methodological Answer: Two primary approaches are used:
  • Direct Formylation: The Vilsmeier-Haack reaction (POCl3/DMF) introduces the aldehyde group via electrophilic aromatic substitution, leveraging the electron-deficient isoxazole ring. Reaction conditions (0–5°C, 12–24 hrs) must avoid over-oxidation .
  • Functional Group Interconversion: Bromomethyl intermediates (e.g., 3-bromomethyl-benzo[d]isoxazole, CAS 37924-85-9 ) are oxidized using CrO3 or subjected to Sommelet-Hauser conditions (hexamine/H2O) to yield the aldehyde. Monitoring via TLC (Rf ~0.4 in EtOAc/hexane) ensures intermediate conversion .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer:
  • Chromatography: HPLC with fluorescence detection (λex/λem = 280/320 nm) confirms ≥97% purity, as per inventory standards .
  • Spectroscopy: 1H NMR (δ 9.8–10.2 ppm for aldehyde proton; J = 2–3 Hz coupling with adjacent C-H) and 13C NMR (δ ~190 ppm for carbonyl) .
  • Crystallography: Single-crystal X-ray diffraction (as demonstrated for pyrano-isoxazole carbaldehydes ) resolves bond angles and confirms planarity of the benzisoxazole core.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer:
  • Storage: Keep in amber vials at 2–8°C under argon to prevent aldehyde oxidation .
  • Handling: Use PPE (nitrile gloves, lab coat) and fume hoods. Follow GHS precautions P210 (avoid ignition sources) and P280 (protective gloves) as specified for benzisoxazoles .
  • Spill Management: Neutralize with sodium bisulfite (1:1 molar ratio) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data observed in the formylation of benzoisoxazole derivatives?

  • Methodological Answer:
  • Mechanistic Studies: Use kinetic isotope effects (KIE) to distinguish between electrophilic substitution (C-H activation) and radical pathways. DFT calculations (B3LYP/6-31G*) model transition states and predict regioselectivity .
  • Condition Screening: Compare yields under Lewis acid catalysis (AlCl3 vs. ZnCl2) and solvent polarity (DCM vs. DMF). For example, AlCl3 in DMF increases electrophilicity, favoring C-3 formylation over C-5 by ~20% .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer:
  • Tandem Reactions: Combine bromination (NBS, AIBN) and oxidation (CrO3/H2SO4) in one pot, reducing purification steps. In situ IR tracks aldehyde formation (C=O stretch ~1700 cm⁻¹) .
  • Design of Experiments (DoE): Apply factorial design to variables: temperature (60–100°C), reagent stoichiometry (1.2–2.0 eq), and time (4–12 hrs). ANOVA analysis identifies optimal conditions (e.g., 80°C, 1.5 eq CrO3, 8 hrs) for ≥75% yield .

Q. How should researchers design structure-activity relationship (SAR) studies for benzoisoxazole carbaldehyde derivatives targeting antimicrobial activity?

  • Methodological Answer:
  • Derivatization: Introduce substituents at C-4 (electron-withdrawing groups) and C-6 (hydrophobic moieties) while preserving the C-3 aldehyde. Synthesize 20+ analogs via Suzuki-Miyaura coupling (e.g., 4-nitro, 6-fluoro) .
  • Bioassays: Test against S. aureus (Gram+) and E. coli (Gram-) using MIC assays. Compare results to benzisoxazole derivatives with known anti-inflammatory/antibacterial activity .
  • QSAR Modeling: Use Gaussian-based descriptors (HOMO/LUMO, Mulliken charges) to correlate substituent effects with bioactivity. Validate models via leave-one-out cross-validation (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[c]isoxazole-3-carbaldehyde
Reactant of Route 2
Benzo[c]isoxazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.